

Thieno[2,3-d]pyrimidin-4-amine chemical structure and synthesis

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Compound of Interest

Compound Name: *Thieno[2,3-d]pyrimidin-4-amine*

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An In-depth Technical Guide to the **Thieno[2,3-d]pyrimidin-4-amine** Core: Chemical Structure and Synthesis

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3] The 4-amine substituted variant, **thieno[2,3-d]pyrimidin-4-amine**, serves as a crucial pharmacophore and a key building block for numerous biologically active compounds and targeted therapies.[4][5][6]

This technical guide provides a detailed overview of the chemical structure of **thieno[2,3-d]pyrimidin-4-amine** and explores the primary synthetic methodologies for its preparation, complete with experimental protocols and quantitative data.

Core Chemical Structure

The core of **thieno[2,3-d]pyrimidin-4-amine** is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyrimidine ring. The molecular formula for the unsubstituted core is $C_6H_5N_3S$. [6][7] The key feature is an amine group ($-NH_2$) substituted at the C4 position of the pyrimidine ring. This amine group is a critical site for further functionalization to modulate the molecule's pharmacological properties.

Caption: Core structure and identifiers for **Thieno[2,3-d]pyrimidin-4-amine**.

Key Synthetic Routes

The synthesis of the **thieno[2,3-d]pyrimidin-4-amine** core can be achieved through several strategic pathways. The most prominent methods involve the initial construction of a substituted 2-aminothiophene followed by pyrimidine ring annulation, or through multi-component reactions.

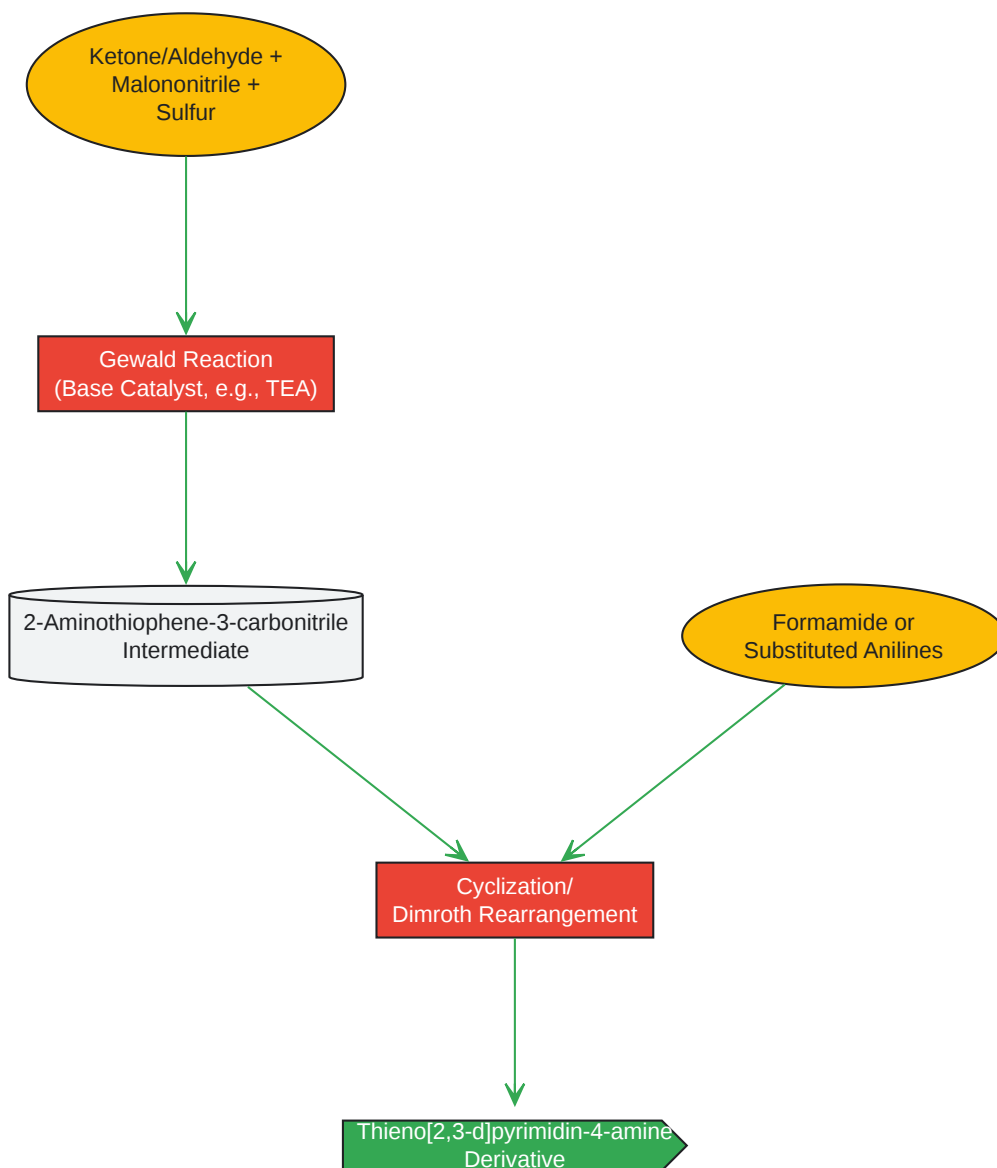
Gewald Reaction Followed by Cyclization

A versatile and widely adopted method is the initial synthesis of a 2-aminothiophene-3-carbonitrile intermediate via the Gewald reaction, which is then cyclized to form the fused pyrimidine ring.^{[8][9]} This approach offers the flexibility to introduce various substituents onto the thiophene ring.

The general workflow involves:

- **Gewald Reaction:** A ketone or aldehyde is reacted with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst (e.g., triethylamine, diethylamine) to yield a polysubstituted 2-aminothiophene-3-carbonitrile.^{[8][9]}
- **Pyrimidine Ring Formation:** The resulting 2-aminothiophene intermediate undergoes cyclocondensation with a one-carbon synthon like formamide or by reacting with anilines in a Dimroth rearrangement to construct the pyrimidine ring.^{[8][10]}

Gewald Reaction & Cyclization Workflow



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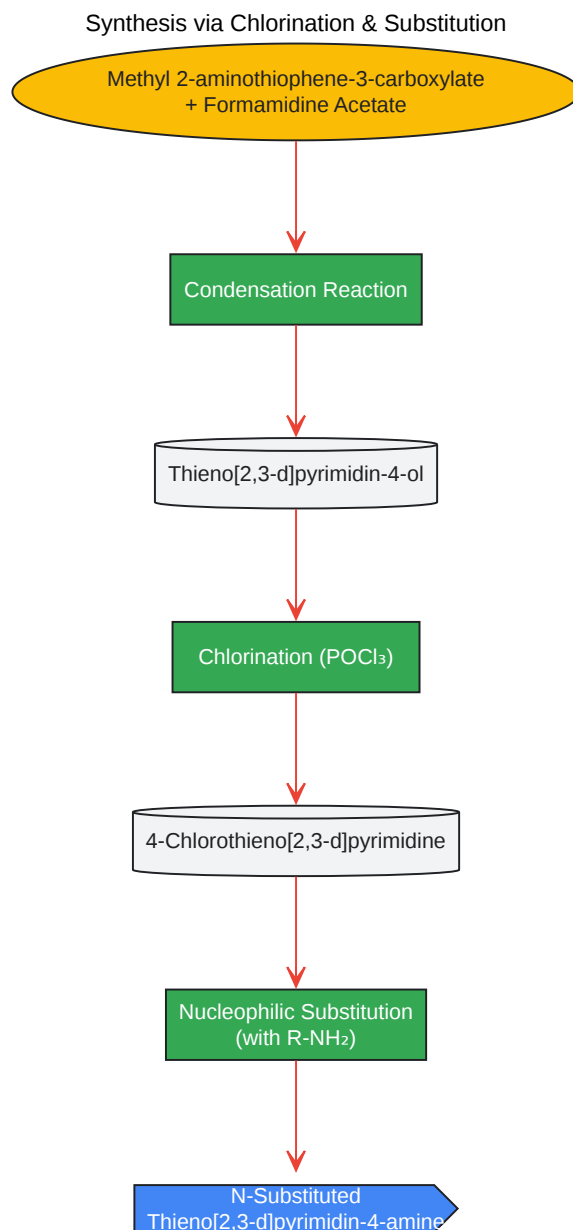
Caption: Workflow for synthesis via Gewald reaction and subsequent cyclization.

Synthesis via Chlorination and Nucleophilic Substitution

Another common strategy begins with a 2-aminothiophene-3-carboxylate, which is first cyclized to a thieno[2,3-d]pyrimidin-4-ol. This intermediate is then activated by chlorination, followed by a nucleophilic substitution with an amine to yield the final product.^[5]

This three-step process is summarized as:

- Condensation: Methyl 2-aminothiophene-3-carboxylate reacts with formamidine acetate to form thieno[2,3-d]pyrimidin-4-ol.^[5]
- Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphoryl trichloride (POCl₃).^[5]
- Nucleophilic Substitution: The 4-chloro-thieno[2,3-d]pyrimidine intermediate readily reacts with an amine (e.g., methylamine) to furnish the desired N-substituted **thieno[2,3-d]pyrimidin-4-amine**.^[5]



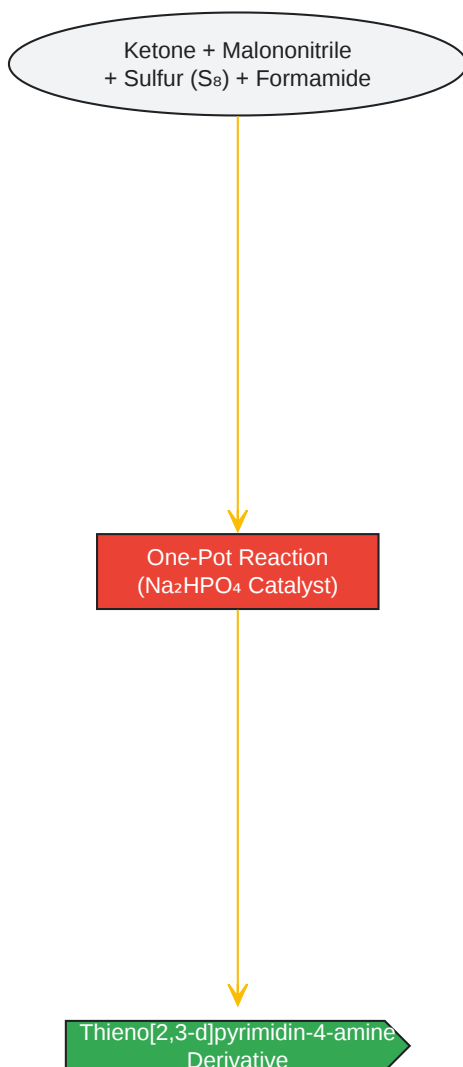
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Caption: Workflow for synthesis via chlorination and nucleophilic substitution.

Four-Component One-Pot Synthesis

A highly efficient and atom-economical approach involves a four-component reaction (4CR) to assemble the **thieno[2,3-d]pyrimidin-4-amine** core in a single step.^[11] This method circumvents the need for isolating intermediates, thereby simplifying the synthetic process. A reported example involves the Na₂HPO₄-catalyzed reaction between a ketone, malononitrile, elemental sulfur, and formamide.^[11]

One-Pot Four-Component Synthesis



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Caption: Logical flow for the one-pot four-component synthesis.

Experimental Protocols & Data

This section provides detailed experimental procedures for the key synthetic routes discussed, along with tabulated data summarizing reaction conditions and yields.

Protocol 1: Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine[5]

Step A: Synthesis of Thieno[2,3-d]pyrimidin-4-ol

- A mixture of methyl 2-aminothiophene-3-carboxylate (1 eq) and formamidine acetate (1.2 eq) in 2-methoxyethanol is heated at reflux for 6-8 hours.
- After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
- The solid is crystallized from ethanol to yield the pure product.

Step B: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

- Thieno[2,3-d]pyrimidin-4-ol (1 eq, 6.6 mmol) is suspended in toluene (5 mL).
- Phosphoryl trichloride (10 mL) is added to the suspension.
- The mixture is heated at reflux (110 °C) for 1-2 hours.
- After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered.

Step C: Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine

- 4-Chlorothieno[2,3-d]pyrimidine (1 eq) is dissolved in a suitable solvent.
- An excess of methylamine solution is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
- The reaction mixture is worked up by extraction with dichloromethane (DCM) and water.

- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and evaporated to yield the final product.

Step	Starting Materials	Key Reagents	Solvent	Conditions	Yield	Reference
A	Methyl 2-aminothiophene-3-carboxylate	Formamidine acetate	2-Methoxyethanol	Reflux, 6-8 h	60%	[5]
B	Thieno[2,3-d]pyrimidin-4-ol	POCl_3 , Toluene	Toluene	Reflux (110°C), 1-2 h	-	[5]
C	4-Chlorothieno[2,3-d]pyrimidine	Methylamine	DCM	Room Temp	54% (overall)	[5]

Protocol 2: Gewald Reaction and Dimroth Rearrangement[8][10]

Step A: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

- A mixture of pyranone (1 eq), malononitrile (1 eq), and elemental sulfur (1 eq) is prepared in ethanol.
- Triethylamine (TEA) is added as a base catalyst.
- The reaction is stirred at room temperature for 5 hours.
- The product precipitates from the solution and is collected by filtration.

Step B: Amination

- The 2-aminothiophene intermediate from Step A (10 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
- The reaction is heated to 70 °C under microwave irradiation at 200 W for 20 minutes.

Step C: Dimroth Rearrangement Condensation

- The product from Step B (4.25 mmol) is reacted with a substituted aniline (e.g., m-chloroaniline) under microwave irradiation.
- The reaction proceeds to form the final **thieno[2,3-d]pyrimidin-4-amine** derivative.

Step	Starting Materials	Key Reagents/Catalyst	Conditions	Yield	Reference
A	Pyranone, Malononitrile, Sulfur	Triethylamine (TEA)	Room Temp, 5 h	75%	[10]
B	2-aminothiophene intermediate	DMF-DMA	70°C, 200W MW, 20 min	95%	[10]
C	Product from Step B, m-chloroaniline	-	Microwave	79%	[10]

Conclusion

The **thieno[2,3-d]pyrimidin-4-amine** core is a cornerstone in the development of novel therapeutics. Its synthesis is well-established through robust and versatile methods like the Gewald reaction followed by pyrimidine annulation and the multi-step sequence involving chlorination and nucleophilic substitution. Furthermore, the development of efficient one-pot, multi-component reactions provides a more streamlined and environmentally friendly alternative for accessing this valuable scaffold. The choice of synthetic strategy can be tailored based on the desired substitution patterns and the availability of starting materials, enabling

extensive exploration of the chemical space around this potent heterocyclic core for drug discovery applications.

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